

2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$ chemical properties

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Compound of Interest

Compound Name: 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$

Cat. No.: B15597747

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An In-depth Technical Guide to 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$ is the stable isotope-labeled form of 2,4,5-trichloronitrobenzene, a synthetic organochlorine compound. While the unlabeled compound serves as an intermediate in the synthesis of dyes and agricultural chemicals, the $^{13}\text{C}_6$ -labeled variant is primarily utilized as a high-purity internal standard for quantitative analysis.^{[1][2]} Its use is critical in methods such as isotope dilution mass spectrometry (IDMS) to ensure accuracy and precision by correcting for analyte loss during sample preparation and for variations in instrument response.^{[3][4]}

This guide provides a comprehensive overview of the chemical properties, safety information, and key experimental applications of 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$.

Chemical and Physical Properties

The incorporation of ^{13}C isotopes does not significantly alter the physicochemical properties of the molecule compared to its unlabeled analogue.^[4] Therefore, the properties of standard 2,4,5-Trichloronitrobenzene (CAS No: 89-69-0) are presented as a reliable reference.

General Information

Property	Value	Citation(s)
IUPAC Name	1,2,4-Trichloro-5-nitrobenzene- ¹³ C ₆	[1]
Synonyms	5-Nitro-1,2,4-trichlorobenzene- ¹³ C ₆	[5][6]
CAS Number	89-69-0 (Unlabeled)	[1][5][6]
Molecular Formula	¹³ C ₆ H ₂ Cl ₃ NO ₂	[5]
Molecular Weight	232.4 g/mol	[N/A]
Canonical SMILES	C1=C(C(=CC(=C1Cl)Cl)Cl)-- INVALID-LINK--[O-]	[1]

Physical Constants

Property	Value	Citation(s)
Appearance	Yellow crystalline solid; Prisms or needles in alcohol.	[1][7]
Melting Point	57-59 °C (135-136 °F)	[1][8]
Boiling Point	288 °C (550 °F) at 760 mmHg	[1][7]
Density	1.79 g/cm ³ at 22 °C	[1][8]
Water Solubility	27 mg/L at 20 °C	[6]
Flash Point	>110 °C (>230 °F)	[1]
Vapor Pressure	0.000792 mmHg	[1]

Spectral Data (for Unlabeled 2,4,5-Trichloronitrobenzene)

Spectrum Type	Key Features / Peaks (m/z or cm^{-1})	Citation(s)
Mass Spec (EI)	Major peaks at m/z 225 (M+), 227, 30, 167, 169.	[1][5]
Infrared (IR)	Key bands observed in KBr pellet and gas phase.	[8][9][10]
^1H -NMR	Spectra available in CDCl_3 and DMSO-d_6 .	[8][11]
^{13}C -NMR	Spectra available in CDCl_3 and DMSO-d_6 .	[1][8]

Safety and Handling

2,4,5-Trichloronitrobenzene is classified as a hazardous substance. Standard precautions for handling chemical reagents should be strictly followed.

Hazard Information

Hazard Type	GHS Classification and Statements	Citation(s)
Acute Toxicity	Oral: Toxic if swallowed. Dermal/Inhalation: Harmful in contact with skin or if inhaled.	[1]
Health Hazards	Causes eye and skin irritation. Absorption may lead to methemoglobin formation, causing cyanosis.	[1]
Environmental	Very toxic to aquatic life with long-lasting effects.	[1]
Reactivity	Incompatible with strong bases and strong oxidizing agents.	[1]

Recommended Precautions

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[7\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[1\]](#)
- Handling: Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[\[7\]](#)

Experimental Protocols

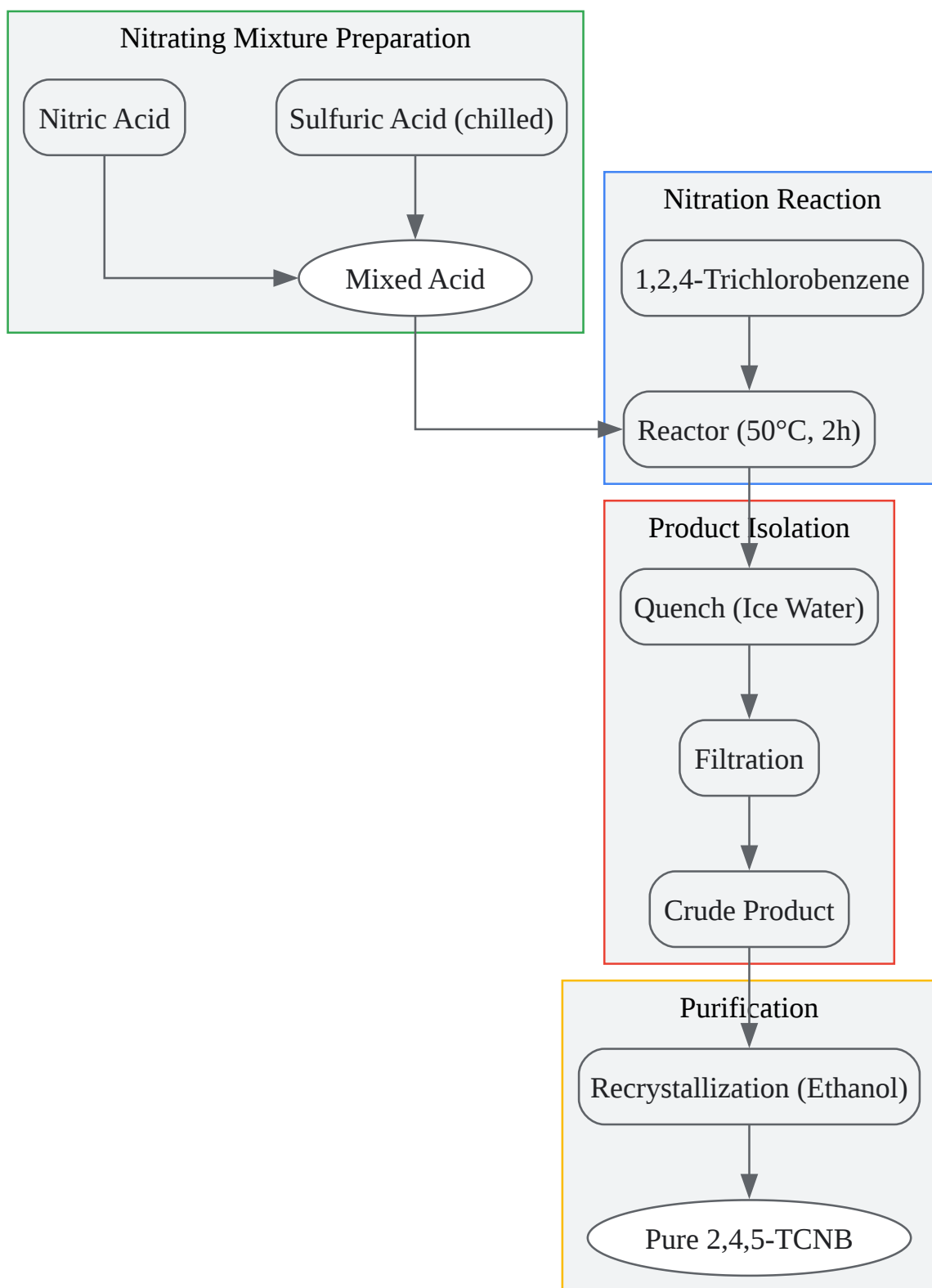
Protocol 1: Synthesis of 2,4,5-Trichloronitrobenzene (Unlabeled)

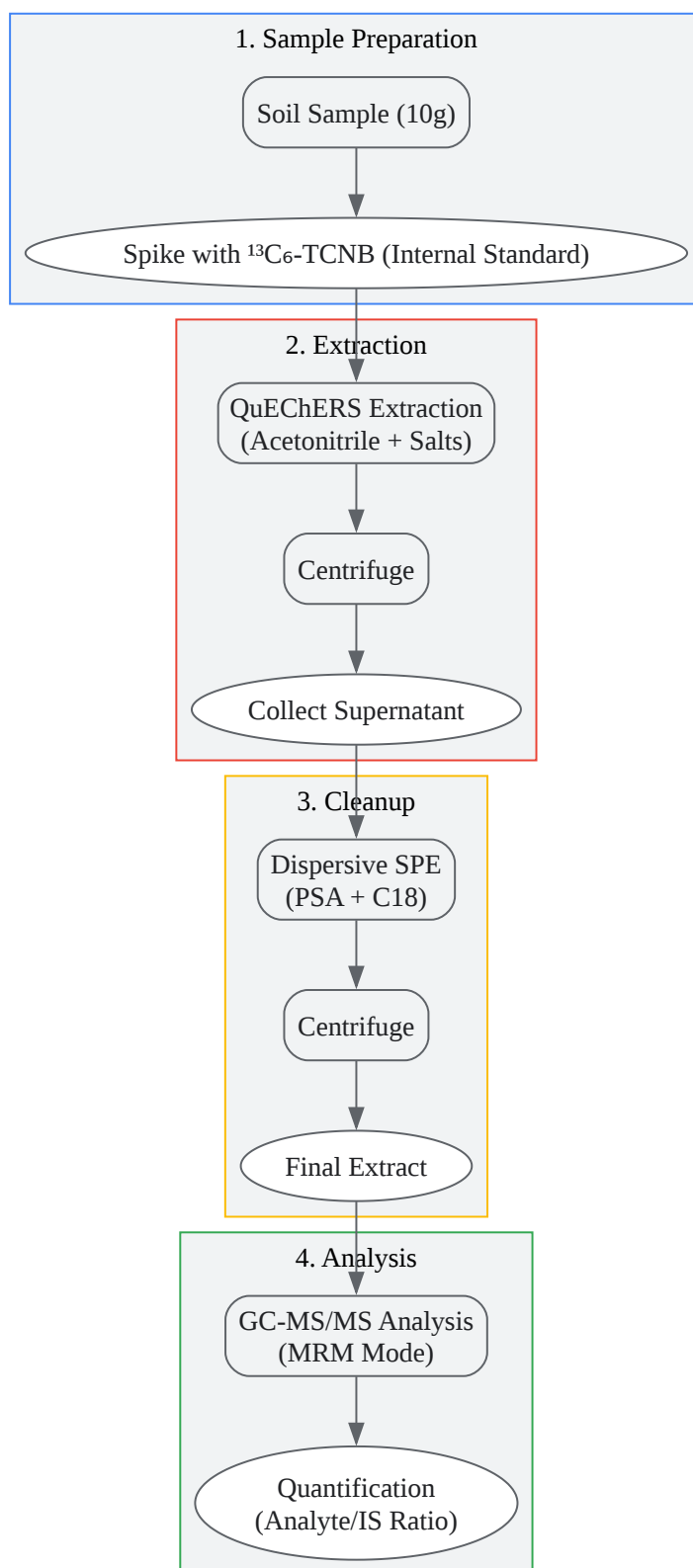
This protocol describes a general method for synthesizing the unlabeled compound, which serves as the precursor for the $^{13}\text{C}_6$ -labeled version. The synthesis of the labeled compound would require starting with $^{13}\text{C}_6$ -labeled 1,2,4-trichlorobenzene.

Methodology: Nitration of 1,2,4-Trichlorobenzene[\[7\]](#)

- Preparation of Nitrating Mixture: Prepare a mixed acid solution by carefully and slowly adding nitric acid to chilled concentrated sulfuric acid.
- Reaction Setup: Add 1,2,4-trichlorobenzene to a reaction vessel equipped with a stirrer and a cooling bath.
- Nitration: Slowly add the pre-prepared mixed acid dropwise to the reactor containing 1,2,4-trichlorobenzene while maintaining the reaction temperature at approximately 50°C.
- Reaction Time: Allow the reaction to proceed with stirring for 2 hours after the addition of the mixed acid is complete.

- Quenching: After the reaction is complete, carefully pour the reaction mixture into a large volume of ice water to precipitate the product.
- Isolation: Collect the solid 2,4,5-trichloronitrobenzene product by filtration.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[8]





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